
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine-4(3H)-thione
Übersicht
Beschreibung
The compound “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine-4(3H)-thione” is a complex organic molecule that contains several functional groups. It has a pyridine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles. The pyridine ring is substituted with a chloro group and a trifluoromethyl group, while the pyrimidine ring is substituted with a fluorine atom and a thione group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and pyrimidine precursors. The introduction of the chloro, trifluoromethyl, and fluorine substituents would likely involve halogenation reactions .Molecular Structure Analysis
The presence of the nitrogen atoms in the pyridine and pyrimidine rings would result in regions of high electron density, making these parts of the molecule potentially reactive. The halogen substituents (chloro and fluoro groups) are electron-withdrawing, which would affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the halogen atoms could be replaced in a substitution reaction, or the compound could participate in a coupling reaction with another suitable molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the nitrogen-containing rings would likely make the compound relatively polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
The compound under discussion is related to the synthesis and characterization of novel chemical entities with potential applications in various fields. Research in organic chemistry has explored the synthesis of complex molecules that incorporate this moiety for their unique chemical properties. For instance, the development of new synthetic routes for antifungal agents like Voriconazole, which involves the manipulation of similar pyrimidine derivatives, showcases the compound's relevance in creating therapeutically active molecules (Butters et al., 2001). Additionally, studies on the interaction of related pyridine thione compounds with iodine highlight their potential in forming new chemical structures with unique properties, applicable in material science for the development of novel materials with specific functions (Chernov'yants et al., 2011).
Fluorine Chemistry and Heterocyclic Compounds
The presence of fluorine and trifluoromethyl groups in the compound's structure is of significant interest in the field of fluorine chemistry. The synthesis of fluorinated heterocyclic compounds, such as pyridines and pyrimidines, is crucial for developing materials and pharmaceuticals with enhanced properties. For example, research on fluorinated pyridine derivatives for potential use in treating nerve agent poisoning illustrates the importance of these chemical modifications in medicinal chemistry (Timperley et al., 2005).
Advanced Material Applications
The structural and electronic properties of pyridine and pyrimidine derivatives make them suitable candidates for applications in advanced materials. Studies on the crystal structure of related compounds and their potential as fungicides indicate the versatility of these molecules in creating substances with specific chemical and physical properties (Jeon et al., 2013). Additionally, the exploration of dipolar cycloaddition reactions for synthesizing pyridine and pyrimidine-based compounds demonstrates their utility in designing novel molecules for therapeutic and material science applications (Chrovian et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry or materials science .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-1H-pyrimidine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N3S/c11-5-1-4(10(13,14)15)2-16-7(5)8-17-3-6(12)9(19)18-8/h1-3H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUAMVNWTJTQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(C(=S)N2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine-4(3H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1458897.png)
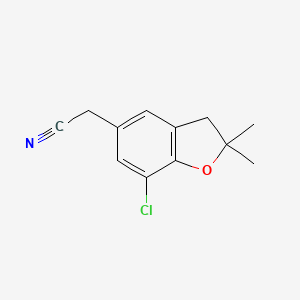
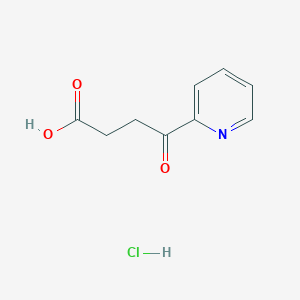
![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1458902.png)


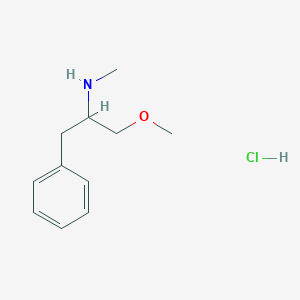
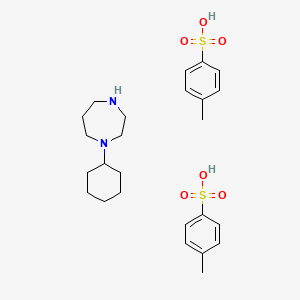
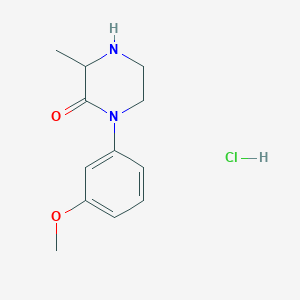
![2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458912.png)
